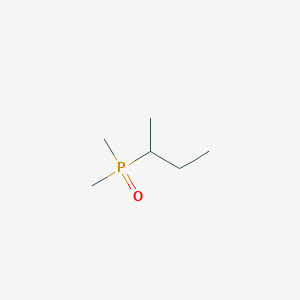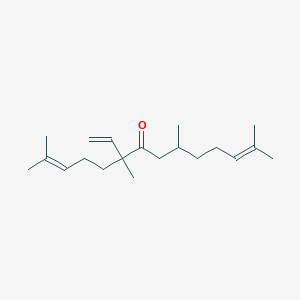
Tributyl triethyl tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl triethyl tetraphosphate is an organophosphorus compound that is used in various industrial and scientific applications. It is a colorless liquid that is known for its stability and versatility in chemical reactions. The compound is an ester of phosphoric acid and is composed of tributyl and triethyl groups attached to a tetraphosphate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl triethyl tetraphosphate can be synthesized through the reaction of phosphoryl chloride with n-butanol and ethanol. The reaction typically involves the following steps:
Reaction of Phosphoryl Chloride with n-Butanol: [ \text{POCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{HCl} ]
Reaction of the Resulting Tributyl Phosphate with Ethanol: [ \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3(\text{OC}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactant Preparation: Purification of n-butanol and ethanol to remove impurities.
Reaction Control: Maintaining optimal temperature and pressure conditions to facilitate the reaction.
Product Isolation: Separation of the desired product from by-products and unreacted starting materials using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl triethyl tetraphosphate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form phosphine oxides.
Reduction: Reaction with reducing agents to form phosphine derivatives.
Substitution: Reaction with nucleophiles to replace one or more of the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at room temperature.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction may require heating.
Substitution: Common nucleophiles include halides and amines. The reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Formation of tributyl triethyl phosphine oxide.
Reduction: Formation of tributyl triethyl phosphine.
Substitution: Formation of substituted phosphates with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Tributyl triethyl tetraphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl triethyl tetraphosphate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also participate in redox reactions, transferring electrons and facilitating chemical transformations. The specific pathways involved depend on the context of its use, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl Phosphate: An organophosphorus compound with similar properties but lacking the triethyl groups.
Triethyl Phosphate: Another organophosphorus compound with similar properties but lacking the tributyl groups.
Uniqueness
Tributyl triethyl tetraphosphate is unique due to the presence of both tributyl and triethyl groups, which confer distinct chemical and physical properties. This combination allows for greater versatility in chemical reactions and applications compared to its individual counterparts.
Eigenschaften
CAS-Nummer |
63906-92-3 |
|---|---|
Molekularformel |
C18H42O13P4 |
Molekulargewicht |
590.4 g/mol |
IUPAC-Name |
[butoxy(dibutoxyphosphoryloxy)phosphoryl] diethoxyphosphoryl ethyl phosphate |
InChI |
InChI=1S/C18H42O13P4/c1-7-13-16-26-33(20,27-17-14-8-2)30-35(22,28-18-15-9-3)31-34(21,25-12-6)29-32(19,23-10-4)24-11-5/h7-18H2,1-6H3 |
InChI-Schlüssel |
OGHLCHLLTSUAJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)


![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)







